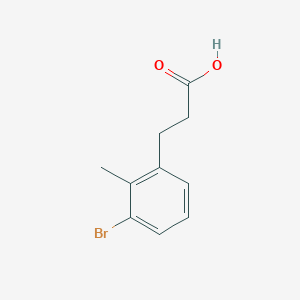

3-(3-Bromo-2-methylphenyl)propanoic acid

Description

3-(3-Bromo-2-methylphenyl)propanoic acid (C₁₀H₁₁BrO₂) is a halogenated phenylpropanoic acid derivative characterized by a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, attached to a propanoic acid chain. Its molecular structure (SMILES: CC1=C(C=CC=C1Br)CCC(=O)O) and stereochemical details (InChIKey: RRNSYMQKENSUCS-UHFFFAOYSA-N) highlight its unique substitution pattern, which influences its physicochemical and biological properties .

Properties

IUPAC Name |

3-(3-bromo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNSYMQKENSUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-47-1 | |

| Record name | 3-(3-bromo-2-methylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the methyl group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of 3-(2-methylphenyl)propanoic acid derivatives.

Oxidation: Conversion to 3-(3-bromo-2-methylbenzoic acid).

Reduction: Formation of 3-(3-bromo-2-methylphenyl)propanol.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of novel drugs. Its structure allows for modifications that can enhance biological activity.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of 3-(3-Bromo-2-methylphenyl)propanoic acid may inhibit specific enzymes. This inhibition could be beneficial in drug development for diseases where enzyme activity plays a crucial role, such as cancer and metabolic disorders.

- Anticancer Properties : Research indicates that similar compounds can act as inhibitors of glycolysis in cancer cells. The ability to modify the compound's structure could lead to the development of effective anticancer agents targeting metabolic pathways essential for tumor growth .

Enzyme Studies

Research has shown that the compound can be utilized in enzyme studies, particularly concerning its interaction with phenylalanine amino mutase (PAM). PAM catalyzes the conversion of phenylalanine to tyrosine and shows varying catalytic efficiency with different substrates.

- Substrate Affinity : The compound's bromo substitution affects its affinity towards PAM. Studies indicate that substrates with bromo groups exhibit lower Km values compared to other halogenated derivatives, suggesting enhanced binding efficiency .

Material Science

This compound has potential applications in material science due to its ability to form polymers or copolymers when reacted with other monomers.

- Polymer Synthesis : The carboxylic acid functional group allows for reactions that can lead to the formation of polyesters or polyamides, which are valuable in creating biodegradable materials or high-performance polymers .

Case Studies

Several studies have been conducted to explore the efficacy of compounds similar to this compound:

- Study on Enzyme Activity : A study published in the journal Biochemistry demonstrated that bromo-substituted amino acids showed increased enzyme activity compared to their non-brominated counterparts. This suggests that the presence of bromine can enhance substrate interactions at the active site of enzymes like PAM .

- Anticancer Mechanism Investigation : Research on similar compounds has shown promising results in inhibiting glycolytic pathways in cancer cells, suggesting a potential mechanism through which these compounds could exert anticancer effects .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and carboxyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Br, F): Bromine and fluorine at the phenyl ring increase molecular polarity and acidity (lower pKa) compared to electron-donating groups (e.g., OCH₃, CH₃) .

- Methyl Branching: The methyl group on the propanoic chain in 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid introduces steric hindrance, affecting crystal packing and hydrogen-bonding patterns .

Biological Activity

3-(3-Bromo-2-methylphenyl)propanoic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, cytotoxic, and antimicrobial properties, supported by data tables and relevant case studies.

- Chemical Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- Structure : The compound features a brominated aromatic ring, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures can suppress inflammatory markers. For instance, bromophenol derivatives have demonstrated significant anti-inflammatory effects by inhibiting cytokine production in various cell lines .

2. Cytotoxic Effects

Cytotoxicity studies reveal that derivatives of brominated compounds can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have been shown to arrest the cell cycle at the G0/G1 phase and increase reactive oxygen species (ROS), leading to cell death .

3. Antimicrobial Properties

The compound's antimicrobial activity has been explored through various assays. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess these properties .

Case Study: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of brominated phenolic compounds, revealing that they significantly reduced levels of TNF-α and IL-6 in vitro. The study concluded that the presence of the bromine atom enhances the anti-inflammatory potency of these compounds .

Case Study: Cytotoxic Activity in Cancer Cells

In vitro studies conducted on A549 lung cancer cells demonstrated that certain brominated derivatives could inhibit cell proliferation with IC50 values ranging from 4 to 10 µM. The mechanism involved ROS-mediated apoptosis and modulation of the PI3K/Akt pathway .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Cytotoxicity | Induced apoptosis in A549 cells | |

| Antimicrobial | Effective against multiple bacterial strains |

Table 2: Cytotoxicity IC50 Values for Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1,10-bromophenol derivative | 4.29 ± 0.79 | A549 |

| BP 2.9 (related structure) | 1.7 | C2C12 |

| BP 2.14 (brominated derivative) | 0.09 | Aldose Reductase Inhibition |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties (e.g., pKa, solubility) of 3-(3-Bromo-2-methylphenyl)propanoic acid, and how do they influence its reactivity in synthetic applications?

- Methodological Answer : The compound's acidity (pKa) can be estimated using comparative data from structurally similar halogenated phenylpropanoic acids. For example, 3-(3-Chlorophenyl)propanoic acid has a pKa of 4.59 at 25°C . Bromine's higher electronegativity compared to chlorine suggests a slightly lower pKa for the target compound. Solubility in polar solvents (e.g., DMSO, methanol) should be prioritized for reaction setups, while nonpolar solvents may limit reactivity. These properties guide protonation states in coupling reactions and influence nucleophilic substitution efficiency.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated organic waste .

- Emergency Response : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can structural elucidation techniques (e.g., X-ray crystallography, NMR) be optimized for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1 v/v). Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-96. Expect C–Br bond lengths ~1.89–1.92 Å and torsional angles influenced by steric effects from the methyl group .

- NMR : Assign signals using - COSY and - HSQC. The bromine atom induces deshielding in adjacent protons (δ ~7.2–7.5 ppm for aromatic H), while the methyl group appears as a singlet near δ 2.3 ppm .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of halogenated phenylpropanoic acids?

- Methodological Answer :

- Comparative SAR Studies : Compare bioactivity of the target compound with analogs like 3-(4-Bromophenyl)propanoic acid (CAS 1643-30-7) and 3-(3-Nitrophenyl)propanoic acid (pKa 4.47) . Vary substituents to isolate electronic vs. steric effects.

- Dose-Response Profiling : Use in vitro assays (e.g., enzyme inhibition) with standardized concentrations (1–100 µM). Replicate experiments in triplicate to identify outliers.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate molecular electrostatic potentials (MEPs) with observed activity trends .

Q. How can regioselectivity challenges be addressed in the synthesis of this compound via nucleophilic substitution reactions?

- Methodological Answer :

- Precursor Design : Start with 3-bromo-2-methylbenzaldehyde and perform a Knoevenagel condensation with malonic acid to form the α,β-unsaturated intermediate. Hydrogenate selectively using Pd/C (10% wt) in ethanol under 1 atm H₂ .

- Catalytic Optimization : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to minimize side reactions during propiolate coupling, achieving >85% yield .

- Purification : Isolate the product via flash chromatography (silica gel, hexane/ethyl acetate 3:1) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.